What is the chemical structure of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
What is the chemical structure of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, are privileged structures, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The title compound, Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, represents a highly functionalized and versatile building block. Its unique arrangement of a bromine atom, a methoxy group, and a methyl acrylate moiety on a pyridine ring offers multiple reaction sites for further chemical elaboration. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug discovery and development, grounded in the known bioactivities of related structural motifs.
Part 1: Core Chemical Identity and Physicochemical Profile
Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate with the chemical formula C₁₀H₁₀BrNO₃.[4] Its structure is characterized by a pyridine ring substituted at the 2-position with a methoxy group, at the 3-position with a methyl acrylate group, and at the 5-position with a bromine atom.
Chemical Structure and Identifiers
The unique substitution pattern of this molecule makes it an interesting candidate for various chemical transformations. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The acrylate moiety can participate in Michael additions and polymerization reactions, while the methoxy-pyridine core influences the electronic properties and potential biological interactions of the molecule.
| Identifier | Value | Source |
| CAS Number | 1956426-85-9 | [4] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [4] |
| Molecular Weight | 272.09 g/mol | [4] |
| Canonical SMILES | COC1=C(C=C(C=N1)Br)C=CC(=O)OC | [4] |
| InChI | InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+ | [4] |
| InChIKey | GNKHKQXOIJBPHU-ONEGZZNKSA-N | [4] |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 48.4 Ų |
| Complexity | 245 |
These properties are computationally derived and should be considered as estimates.
Part 2: Synthesis and Characterization
The synthesis of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate can be envisioned through several established synthetic strategies in organic chemistry. Given the structure, a convergent synthesis employing a palladium-catalyzed cross-coupling reaction or a Wittig-type olefination are the most logical and field-proven approaches.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are proposed, highlighting the modularity of this synthetic target.
Caption: Retrosynthetic analysis of the target molecule.
The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[5][6] This approach offers high stereoselectivity for the desired (E)-alkene isomer, which is often crucial for biological activity.
Reaction Scheme:
Caption: Proposed Wittig reaction synthesis route.
Experimental Protocol (Proposed):
This protocol is based on established procedures for Wittig reactions involving similar substrates.[7][8][9]
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Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Reaction with Aldehyde: To the stirred solution of the ylide, add a solution of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring and Workup: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate. The side-product, triphenylphosphine oxide, can also be separated during chromatography.
Spectroscopic Characterization (Predicted)
While a definitive experimental spectrum is not available in the cited literature, a predicted NMR spectrum can be inferred based on the analysis of similar structures.[10] This information is critical for the structural confirmation of the synthesized compound.
Predicted ¹H NMR (in CDCl₃):
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Vinyl Protons: Two doublets are expected for the vinyl protons of the acrylate moiety, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The proton alpha to the carbonyl group would appear further downfield than the beta proton.
-
Pyridine Protons: Two singlets or narrow doublets are expected for the two protons on the pyridine ring.
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Methoxy and Methyl Ester Protons: Two singlets are expected for the methoxy group on the pyridine ring and the methyl group of the ester, likely in the range of 3.8-4.0 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Carbonyl Carbon: A signal around 167 ppm is expected for the ester carbonyl carbon.
-
Alkene Carbons: Two signals in the vinylic region are expected.
-
Pyridine Carbons: Signals corresponding to the carbon atoms of the pyridine ring, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
Methoxy and Methyl Ester Carbons: Signals for the methoxy and methyl ester carbons would be expected in the upfield region of the spectrum.
Part 3: Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate suggest its potential as a valuable intermediate in the synthesis of biologically active molecules.
Rationale for Biological Investigation
-
Pyridine Core: The pyridine scaffold is a well-established pharmacophore found in a vast array of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]
-
Acrylate Moiety: Acrylate derivatives have been investigated as potential anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.[11]
-
Bromo- and Methoxy- Substituents: The bromine atom serves as a key handle for introducing further molecular diversity through cross-coupling reactions, a common strategy in lead optimization. The methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, this molecule could serve as a starting point for the development of novel therapeutics in several areas:
-
Oncology: The combination of a pyridine ring and an acrylate moiety suggests potential as a scaffold for novel anticancer agents.[11][12]
-
Inflammatory Diseases: Pyridine derivatives have been explored as inhibitors of various inflammatory targets.[2]
-
Infectious Diseases: The pyridine nucleus is a core component of many antibacterial and antifungal agents.[1]
Future Directions: A Gateway to Novel Chemical Space
The true value of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate lies in its potential as a versatile platform for generating libraries of novel compounds. The strategic application of palladium-catalyzed cross-coupling reactions at the bromine position can lead to a diverse set of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.
Caption: Potential for diversification of the core scaffold.
Conclusion
Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is a chemical entity of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel bioactive compounds. Its well-defined structure, coupled with multiple points for chemical modification, positions it as a valuable building block for the exploration of new chemical space. While detailed experimental data on its synthesis and biological activity are still emerging, the foundational knowledge of its constituent parts provides a strong rationale for its investigation in various drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.
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